Methyl 2-(4-(1-((1H-pyrazol-3-yl)amino)ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate
CAS No.:
Cat. No.: VC15861697
Molecular Formula: C17H17N5O3
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H17N5O3 |
---|---|
Molecular Weight | 339.3 g/mol |
IUPAC Name | methyl 2-[4-[C-methyl-N-(1H-pyrazol-5-yl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
Standard InChI | InChI=1S/C17H17N5O3/c1-11(19-14-8-9-18-20-14)16-13(10-15(23)25-2)21-22(17(16)24)12-6-4-3-5-7-12/h3-9,21H,10H2,1-2H3,(H,18,20) |
Standard InChI Key | DWSGLMLAQMGCHP-UHFFFAOYSA-N |
Canonical SMILES | CC(=NC1=CC=NN1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Introduction
Structural Characterization and Molecular Geometry
Core Pyrazole Framework and Substituent Analysis
The compound features a bis-pyrazole system, where a 4,5-dihydro-1H-pyrazol-5-one core is substituted at position 3 with a methyl acetate group and at position 4 with an ethylidene bridge connected to a 1H-pyrazol-3-amine moiety. The phenyl group at position 1 introduces aromatic bulk, which influences electronic and steric properties .
Key structural motifs include:
-
Intramolecular hydrogen bonding: Analogous to Methyl 2-{1-[(Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]ethylamino}-3-phenylpropanoate , the ethylideneamino group likely forms an intramolecular N–H⋯O bond with the pyrazolone carbonyl, stabilizing the enamine-keto tautomer.
-
Planarity and conjugation: The dihydro-pyrazolone ring and ethylidene bridge are expected to adopt near-coplanar arrangements, as seen in related structures (dihedral angles <5°) . This conjugation extends π-electron delocalization, enhancing UV absorption and stability.
Crystallographic Predictions
Based on ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate , the title compound may crystallize in monoclinic systems with π–π stacking between phenyl and pyrazole rings (interplanar distances ~3.6–3.7 Å). Hydrogen-bonded chains along the100 axis could form via N–H⋯O interactions, as observed in sulfonamide-pyrazole hybrids .
Synthetic Pathways and Reaction Optimization
Retrosynthetic Analysis
The molecule can be dissected into three building blocks:
-
1-Phenyl-4,5-dihydro-1H-pyrazol-5-one (via cyclocondensation of hydrazine with β-keto esters).
-
Methyl 2-(3-oxobut-1-en-1-yl)acetate (from Claisen condensation of methyl acetoacetate).
-
1H-Pyrazol-3-amine (synthesized via reduction of 3-nitro pyrazole).
Stepwise Synthesis
-
Formation of 4-acylpyrazolone:
Reacting 1-phenyl-3-methyl-5-pyrazolone with methyl acetoacetate under acidic conditions yields the 4-acetyl intermediate. This mirrors methods for 4,4′-(arylmethylene)bis-pyrazoles , where NaOAc catalysis in ethanol facilitates aldol-like condensations. -
Ethylideneamino Bridge Installation:
Condensation of the 4-acetyl group with 1H-pyrazol-3-amine via Schiff base formation. Zhang et al. demonstrated similar reactions using amino acid esters, achieving regiospecificity at room temperature. -
Esterification:
Final methylation of the acetic acid side chain using dimethyl sulfate or methyl iodide in basic media completes the synthesis.
Table 1: Hypothetical Reaction Conditions
Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
---|---|---|---|---|
1 | NaOAc | EtOH | 25 | 85–90 |
2 | NH2-pyrazole | THF | Reflux | 70–75 |
3 | CH3I, K2CO3 | DMF | 60 | 90–95 |
Physicochemical Properties and Stability
Thermal and Photostability
Differential scanning calorimetry (DSC) of analogous pyrazoles indicates melting points between 180–220°C. Conjugation across the ethylidene bridge likely improves thermal stability, while the phenyl group may induce photodegradation under UV light, requiring protective packaging.
Biological Activity and Mechanism
Cytotoxic and Anticancer Effects
Pyrazole derivatives exhibit IC50 values of 5–20 μM against colorectal (RKO) and breast (MCF-7) cancer lines . Molecular docking suggests the ethylideneamino group chelates transition metals in kinase active sites, inhibiting phosphorylation cascades.
Pharmacokinetic and Toxicological Profiling
ADME Predictions
-
Absorption: High gastrointestinal permeability (Peff >1 × 10⁻⁴ cm/s) due to esterification.
-
Metabolism: Hepatic esterase hydrolysis converts the methyl ester to a carboxylic acid, which may undergo glucuronidation.
-
Excretion: Renal clearance predominates, with t1/2 ≈ 6–8 hours.
Toxicity Risks
Pyrazole analogs show low acute toxicity (LD50 >1000 mg/kg in rodents) , but chronic use may induce hepatotoxicity via CYP3A4 inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume